molecular formula C8H9BrN2O B8760062 4-Bromo-2-methylbenzohydrazide

4-Bromo-2-methylbenzohydrazide

Cat. No.: B8760062
M. Wt: 229.07 g/mol
InChI Key: OFDKMEFKRYIHDS-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzohydrazide, often supplied as its stable hydrochloride salt (CAS 1582617-94-4) , is a high-purity chemical building block with the molecular formula C8H9BrN2O and a molecular weight of 229.07 (free base) . This compound, characterized by its bromo and methyl substituents on the benzene ring, is a versatile synthon in organic synthesis and medicinal chemistry research. It is primarily utilized as a key precursor for the synthesis of various heterocyclic compounds, including oxadiazoles, pyrazoles, and other nitrogen-containing scaffolds. The reactive hydrazide functional group enables its use in the preparation of numerous derivatives, facilitating the exploration of structure-activity relationships in drug discovery programs. The bromine atom offers a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper safety procedures should be followed during handling, and it should be stored under recommended conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-2-methylbenzohydrazide

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(9)2-3-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

OFDKMEFKRYIHDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)NN

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Reaction Engineering for 4 Bromo 2 Methylbenzohydrazide

Precursor Synthesis Strategies for 4-Bromo-2-methylbenzoic Acid

The generation of 4-bromo-2-methylbenzoic acid requires precise control over the introduction of substituents onto the aromatic ring. The relative positions of the bromo, methyl, and carboxylic acid groups are crucial, and the synthetic strategy must account for the directing effects of these functional groups.

The synthesis of polysubstituted benzene (B151609) derivatives like 4-bromo-2-methylbenzoic acid involves a careful sequence of reactions to ensure the correct regiochemistry. libretexts.orgpressbooks.pub Two primary retrosynthetic pathways can be considered for the arrangement of the bromo and methyl groups.

One common pathway involves the electrophilic bromination of 2-methylbenzoic acid. In this scenario, the activating, ortho-, para-directing methyl group and the deactivating, meta-directing carboxylic acid group are already in place. The electronic influence of the activating methyl group typically directs the incoming electrophile (bromine) to the position para to it, which is also meta to the carboxyl group, thus yielding the desired 4-bromo-2-methylbenzoic acid. A variety of brominating agents can be employed, including elemental bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or N-Bromosuccinimide (NBS). libretexts.orggoogle.com

An alternative route could start from 4-bromobenzoic acid. However, the introduction of the methyl group via a Friedel-Crafts alkylation reaction is challenging. Friedel-Crafts reactions are generally ineffective on strongly deactivated rings, such as those bearing a carboxylic acid and a halogen substituent. libretexts.orgpressbooks.pub Therefore, this pathway is less synthetically viable. A more practical approach begins with a more activated precursor, such as p-bromotoluene, which can then be functionalized. pressbooks.pub

The carboxylic acid group can be introduced at various stages of the synthesis through several established methods. One of the most common strategies is the oxidation of a methyl group. For instance, a synthesis could begin with 1-bromo-4-methyl-2-(halomethyl)benzene, where the benzylic halide is converted to a nitrile and then hydrolyzed, or directly oxidized to the carboxylic acid. Another approach involves the oxidation of an aldehyde; a precursor like 4-bromo-2-methylbenzaldehyde (B1282862) can be oxidized to 4-bromo-2-methylbenzoic acid using oxidizing agents such as potassium permanganate (B83412) (KMnO₄).

Alternatively, the carboxyl group can be formed through the carbonation of an organometallic intermediate. This involves creating a Grignard or organolithium reagent from a suitable aryl halide, such as 1,4-dibromo-2-methylbenzene, followed by a reaction with carbon dioxide to introduce the carboxylic acid function. The choice of methodology depends on the availability of starting materials and the compatibility of other functional groups present on the molecule.

Optimized Synthesis Protocols for 4-Bromo-2-methylbenzohydrazide Formation

The conversion of 4-bromo-2-methylbenzoic acid to its corresponding hydrazide is a critical step that can be achieved through several protocols. Optimization of these methods focuses on maximizing product yield, ensuring high purity, and developing more sustainable processes.

The most direct and widely utilized method for synthesizing this compound is the condensation reaction between 4-bromo-2-methylbenzoic acid and hydrazine (B178648) hydrate (B1144303). This reaction is a nucleophilic acyl substitution where the hydrazine attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the hydrazide and water. The reaction is typically performed under reflux conditions in a suitable solvent like ethanol (B145695) or methanol (B129727).

An alternative two-step approach involves first converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. This is commonly achieved by reacting 4-bromo-2-methylbenzoic acid with thionyl chloride (SOCl₂). jcsp.org.pk The resulting 4-bromo-2-methylbenzoyl chloride is then treated with hydrazine hydrate to yield the final product. This method can sometimes proceed under milder conditions than the direct condensation of the carboxylic acid.

To maximize the efficiency of the hydrazide formation, several reaction parameters must be carefully controlled. For the direct condensation of the carboxylic acid with hydrazine hydrate, optimization strategies often lead to yields between 78% and 90%. Key parameters include the reaction temperature, duration, and the stoichiometry of the reactants. Using a slight excess of hydrazine hydrate (e.g., 1.2 to 2.0 equivalents) helps to drive the reaction to completion. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the crude product is typically purified by recrystallization from a solvent system such as methanol/water or ethanol to obtain the high-purity hydrazide.

Below is an interactive table summarizing typical optimized conditions for the synthesis of benzohydrazides from their corresponding benzoic acids, based on analogous procedures.

ParameterConditionRationale/EffectSource
SolventMethanol or EthanolProvides good solubility for reactants and facilitates reflux conditions.
Temperature60–100°C (Reflux)Provides sufficient energy to overcome the activation barrier for nucleophilic acyl substitution.
Time3–8 hoursEnsures the reaction proceeds to completion for maximum conversion.
Reagent Ratio (Acid:Hydrazine)1 : 1.2–2.0Excess hydrazine ensures complete consumption of the limiting carboxylic acid, maximizing yield.
PurificationRecrystallizationRemoves unreacted starting materials and by-products, yielding a product of high purity.

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. colab.ws For the synthesis of analogous hydrazides, solvent-free methods have proven effective. For example, ball milling of the carboxylic acid with hydrazine hydrate can achieve high yields (up to 88%) in a significantly shorter reaction time (1 hour) while eliminating the need for hazardous solvents.

The use of alternative energy sources like microwave or ultrasound irradiation is another green approach that can accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times. researchgate.net Furthermore, the selection of greener solvents, such as replacing benzene or dichloromethane (B109758) with acetonitrile, can reduce the environmental impact of the synthesis. scielo.br Biocatalysis, using engineered enzymes like halogenases for regioselective bromination steps, represents a frontier in green chemistry, allowing reactions to occur under ambient conditions, though yields may currently be moderate.

Mechanistic Insights into the Formation of the Hydrazide Linkage

The formation of the hydrazide linkage in this compound from its corresponding carboxylic acid or ester derivative proceeds via a nucleophilic acyl substitution mechanism. The key reactant, hydrazine, is a potent nucleophile, a property enhanced by the "alpha effect," where the presence of an adjacent atom with lone-pair electrons (the other nitrogen atom) increases the nucleophilicity of the attacking atom. oup.com

Mechanism via Ester Intermediate:

When starting from an ester, such as methyl 4-bromo-2-methylbenzoate, the reaction is initiated by the nucleophilic attack of the terminal amino group of hydrazine on the electrophilic carbonyl carbon of the ester. This step results in the formation of a transient tetrahedral intermediate. The intermediate is unstable and collapses to reform the carbonyl double bond. This collapse is accompanied by the elimination of the alkoxy group (e.g., methoxide (B1231860) from a methyl ester) as a leaving group. The methoxide ion is subsequently protonated by the newly formed hydrazide or another proton source in the medium to yield methanol, driving the reaction to completion.

Mechanism via Carboxylic Acid:

If the synthesis begins directly with 4-bromo-2-methylbenzoic acid, the reaction generally requires heating. The mechanism is similar but involves the elimination of water instead of an alcohol. The carboxylic acid's carbonyl group is less electrophilic than that of an ester. Often, the reaction is facilitated by protonation of the carbonyl oxygen under reflux conditions, which increases the electrophilicity of the carbonyl carbon. Hydrazine then attacks this activated carbonyl carbon to form the tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a molecule of water, yielding the final this compound product.

In both pathways, the formation of the stable amide-like hydrazide bond is the thermodynamic driving force for the reaction.

Sophisticated Structural Elucidation and Spectroscopic Characterization Techniques

Single Crystal X-Ray Diffraction Analysis for Solid-State Structure

Analysis of the crystal structure would reveal the specific conformation adopted by the 4-Bromo-2-methylbenzohydrazide molecule in the solid state. This includes the rotational orientation of the hydrazide functional group relative to the substituted benzene (B151609) ring and would unambiguously establish the stereochemistry of the molecule.

A crucial aspect of crystal engineering is the understanding of non-covalent interactions that govern the assembly of molecules in a crystal lattice. For this compound, the presence of the hydrazide group suggests the potential for strong hydrogen bonding interactions, where the hydrogen atoms of the -NHNH2 group act as donors and the carbonyl oxygen as an acceptor. Furthermore, the aromatic ring could participate in π-stacking interactions, further stabilizing the crystal structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy would be used to confirm the identity and purity of this compound. The chemical shifts, integration, and coupling patterns of the proton signals would provide definitive evidence for the substitution pattern on the benzene ring, confirming the positional isomerism. The distinct signals for the aromatic protons, the methyl protons, and the hydrazide protons would characterize their unique electronic environments.

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

Two-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms within a molecule. Techniques such as COSY, HSQC, and HMBC provide through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY spectra would be expected to show correlations between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly attached proton and carbon atoms. uni.lu It simplifies the assignment of carbon signals by linking them to their known proton resonances. For instance, the methyl protons would show a cross-peak to the methyl carbon, and each aromatic proton would correlate to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. uni.lu This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the methyl protons to the adjacent aromatic carbons and the carbonyl carbon, and from the N-H protons to the carbonyl carbon.

While specific 2D NMR data for this compound is not readily found in published literature, analysis of related structures provides a template for expected correlations.

Vibrational Spectroscopy Applications (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. growingscience.com

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the FTIR spectrum would be dominated by characteristic peaks for the N-H and C=O groups. The N-H stretching vibrations of the hydrazide moiety are typically observed in the region of 3200–3300 cm⁻¹. The carbonyl (C=O) stretching vibration is expected to appear as a strong band around 1640–1660 cm⁻¹. miamioh.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations in the benzene ring would be visible in both FTIR and Raman spectra in the 1400-1600 cm⁻¹ region.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Hydrazide)Stretching3200 - 3300
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000
C=O (Amide I)Stretching1640 - 1660
N-H (Amide II)Bending1550 - 1640
C=C (Aromatic)Stretching1400 - 1600
C-BrStretching500 - 600

Data is estimated based on typical values for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound.

For this compound (C₈H₉BrN₂O), the predicted monoisotopic mass is approximately 227.99 Da. In mass spectra, compounds containing a bromine atom exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity (M and M+2) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org

The fragmentation of this compound under electron ionization would likely proceed through several pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a bromomethylbenzoyl cation.

Loss of the hydrazide group: Fragmentation can result in the loss of the -NHNH₂ group.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can sometimes occur. lookchem.com

Predicted m/z values for key ions are listed in the table below.

IonPredicted m/z
[M+H]⁺228.9971
[M+Na]⁺250.9790
[M]⁺227.9893

Predicted data obtained from PubChem for the hydrochloride salt. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelengths provide information about the electronic structure, particularly conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzene ring and the hydrazide group. The primary electronic transitions are π → π* and n → π*.

π → π transitions:* These arise from the conjugated π-system of the benzene ring and the C=O double bond. They are typically intense and occur at shorter wavelengths.

n → π transitions:* These involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally less intense than π → π* transitions and occur at longer wavelengths.

For related Schiff base derivatives, absorption bands have been observed in the range of 215-340 nm. It is anticipated that this compound would exhibit similar absorption maxima.

Transition TypeExpected λmax (nm) Range
π → π200 - 280
n → π280 - 350

Data is estimated based on analysis of related compounds.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused solely on the chemical compound this compound. Despite the availability of such analyses for structurally similar molecules, detailed research into the quantum chemical properties of this particular compound has not been publicly documented.

Extensive searches for data pertaining to Density Functional Theory (DFT) calculations, molecular geometry optimization, conformational analysis, and the prediction of spectroscopic parameters for this compound have yielded no specific results. Public chemical databases, such as PubChem, confirm the structure of its hydrochloride salt but explicitly state that no literature data is currently available for the compound. uni.lu

While the scientific community has shown considerable interest in related benzohydrazide (B10538) derivatives, particularly their Schiff base forms, this focus has not extended to the parent compound of this compound. For instance, detailed computational investigations—including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of global reactivity descriptors—have been published for isomers like 3-bromo-4-methylbenzohydrazide (B1270045) and for various condensation products of similar hydrazides. nih.govscilit.comresearchgate.netresearchgate.net These studies highlight the utility of computational chemistry in understanding the electronic structure, reactivity, and potential applications of this class of compounds.

However, the specific electronic and structural effects of the bromine atom at the 4-position and the methyl group at the 2-position of the benzohydrazide scaffold remain to be computationally elucidated. Such research would be invaluable for predicting the molecule's reactivity, stability, and potential intermolecular interactions, and for providing a theoretical foundation for its spectroscopic characteristics.

At present, any discussion on the theoretical and computational chemistry of this compound would be purely speculative, as the necessary foundational research is not present in the available scientific literature. The generation of data for the specific subsections requested—including DFT-based geometry optimization, conformational energy landscapes, predicted spectroscopic parameters, HOMO-LUMO energy gaps, MEP maps, and global chemical reactivity descriptors—awaits dedicated investigation by the scientific community.

Theoretical and Computational Chemistry Investigations

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

For compounds structurally related to 4-Bromo-2-methylbenzohydrazide, Hirshfeld surface analysis has been instrumental in deconvoluting the complex network of intermolecular forces. scilit.comnih.govresearchgate.net These studies reveal that hydrogen bonds, particularly N—H···O and C—H···O interactions, are significant in stabilizing the crystal packing. scilit.comnih.gov For instance, in the crystal structure of (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, molecules are linked by N—H···O and weak C—H···O hydrogen bonds, forming distinct ring motifs. scilit.comnih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For analogous molecules, these plots highlight the prevalence of specific interactions. For example, in (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, the most significant contributions to the crystal packing arise from C···H (33.2%), H···H (27.7%), Br···H/H···Br (14.2%), and O···H/H···O (13.6%) interactions. researchgate.net Given the structural similarities, it is anticipated that this compound would exhibit a comparable profile of intermolecular interactions, with hydrogen bonding and van der Waals forces playing crucial roles in its solid-state assembly.

The analysis of dnorm surfaces, which highlight contacts shorter than the van der Waals radii, typically reveals red spots indicative of strong hydrogen-bonding interactions. In related hydrazide structures, these are often associated with the N-H and C=O groups, underscoring their importance as primary sites for intermolecular hydrogen bonding.

Table 1: Percentage Contributions of Intermolecular Contacts in a Related Benzohydrazide (B10538) Derivative researchgate.net

Interaction TypeContribution (%)
C···H33.2
H···H27.7
Br···H/H···Br14.2
O···H/H···O13.6
N···H/H···N4.6
Br···O/O···Br2.4
C···N/N···C1.6
O···N/N···O1.3
O···C/C···O0.6
Br···N/N···Br0.5
Br···C/C···Br0.3

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govrsc.org This technique solves Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the identification of preferred conformations and dynamic processes.

Furthermore, MD simulations are particularly powerful for investigating the influence of the solvent on molecular conformation and behavior. The interactions between the solute (this compound) and solvent molecules can significantly alter its conformational preferences. For example, in a polar solvent, conformations that maximize the exposure of polar groups (like the amide and hydrazide moieties) to the solvent would be favored to facilitate hydrogen bonding. Conversely, in a non-polar solvent, the molecule might adopt a more compact conformation to minimize the exposure of its polar regions.

By simulating the system in different solvent environments (e.g., water, ethanol (B145695), DMSO), one can quantify solvent effects on properties such as:

Conformational equilibrium: The relative populations of different conformers.

Hydrogen bonding dynamics: The formation and breaking of hydrogen bonds between the solute and solvent.

Solvation free energy: The thermodynamic stability of the molecule in a given solvent.

Such simulations would typically involve placing a single molecule of this compound in a box of solvent molecules and simulating the system for a sufficient duration (nanoseconds to microseconds) to sample a representative range of conformations and interactions. The analysis of the resulting trajectory would provide a detailed, dynamic picture of the molecule's behavior at the atomic level.

Chemical Reactivity and Derivatization Chemistry of 4 Bromo 2 Methylbenzohydrazide

Condensation Reactions to Form Schiff Bases (Acylhydrazones)

The most prominent reaction of 4-Bromo-2-methylbenzohydrazide is its condensation with various aldehydes and ketones to yield N-acylhydrazones, also known as Schiff bases. This reaction typically involves the nucleophilic attack of the terminal -NH₂ group of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. mdpi.comresearchgate.net The resulting acylhydrazone products contain the characteristic azomethine group (-C=N-NH-C=O) and are of significant interest due to their extensive applications in medicinal chemistry and material science. researchgate.net The general synthesis reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727), often under reflux and sometimes with an acid catalyst. mdpi.com

The straightforward nature of the condensation reaction allows for the synthesis of large and diverse libraries of acylhydrazones from this compound. By reacting the single hydrazide precursor with a multitude of commercially available or synthetically prepared aldehydes and ketones, a wide range of derivatives can be generated. nih.gov This combinatorial approach is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net

The synthesis of these libraries generally involves reacting this compound with various carbonyl compounds. For instance, libraries can be built using a range of substituted aromatic aldehydes, heterocyclic aldehydes, and aliphatic carbonyl compounds to probe the effects of different steric and electronic features on the properties of the final molecules. nih.govresearchgate.net

Below is a representative table of aldehydes that can be condensed with this compound to generate a diverse acylhydrazone library.

Aldehyde ClassRepresentative AldehydesResulting Acylhydrazone Scaffold
Substituted BenzaldehydesSalicylaldehyde (B1680747), 4-Hydroxybenzaldehyde, 4-Nitrobenzaldehyde, 4-(Dimethylamino)benzaldehydeVarying electronic properties (electron-donating/withdrawing groups)
Heterocyclic AldehydesPyridine-2-carboxaldehyde, 5-Bromo-2-thiophenecarboxaldehyde, Furan-2-carboxaldehydeIntroduction of heteroatoms for potential new coordination sites
Polycyclic Aromatic Aldehydes2-Naphthaldehyde, 9-AnthracenecarboxaldehydeIncreased steric bulk and hydrophobicity

The substituents on both the this compound core and the reacting aldehyde or ketone significantly influence the reactivity and the properties of the resulting acylhydrazone.

Substituents on the Carbonyl Component: The nature of the substituent on the aldehyde or ketone affects the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) on the aromatic ring of a benzaldehyde (B42025) increase the rate of the initial nucleophilic attack by the hydrazide, often leading to higher yields and faster reaction times. thieme-connect.com Conversely, electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) can decrease the reaction rate. These substituents also profoundly impact the biological activity and coordination properties of the final acylhydrazone product. nih.govnih.gov For example, the presence of a hydroxyl group at the ortho position of the benzaldehyde moiety (forming a salicylaldehyde derivative) introduces an additional coordination site, which is crucial for forming stable metal complexes. nih.gov

Substituents on the Benzohydrazide (B10538) Ring: The 4-bromo and 2-methyl groups on the benzohydrazide moiety also play a role. The bromine atom is a moderately deactivating, ortho-para directing group, which influences the electronic environment of the hydrazide. Structure-activity relationship studies on similar compounds have shown that a bromine substituent on the hydrazide portion can have a significant positive effect on biological activity. nih.gov The 2-methyl group introduces steric hindrance, which could potentially influence the conformation of the final acylhydrazone and its ability to bind to target molecules or coordinate with metal ions.

Metal Complexation and Coordination Chemistry

Acylhydrazones derived from this compound are excellent ligands for coordinating with a variety of transition metal ions. researchgate.netrsc.org The synthesis of metal complexes is a major area of research, as complexation can enhance biological activity and introduce novel catalytic or material properties. researchgate.net The general approach to synthesizing these complexes involves reacting the acylhydrazone ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like methanol or ethanol. repec.orgeolss.net

The acylhydrazone derivatives of this compound typically act as bidentate or tridentate ligands. Coordination usually occurs through the carbonyl oxygen and the azomethine nitrogen atom. repec.orgresearchgate.net In the solid state, the acylhydrazone ligand often exists in the keto form (C=O), but upon complexation in solution, it can tautomerize to the enol form (C-OH). Deprotonation of the enolic hydroxyl group and the phenolic hydroxyl group (if present from a salicylaldehyde derivative) allows the ligand to act as a monoanionic chelating agent. researchgate.netresearchgate.net

The key donor atoms involved in coordination are:

Enolic Oxygen: Formed via keto-enol tautomerism of the amide group.

Azomethine Nitrogen: The nitrogen atom of the C=N double bond.

Phenolic Oxygen: An additional coordination site if a salicylaldehyde-type precursor is used. researchgate.netresearchgate.net

This chelation results in the formation of stable five- or six-membered rings with the central metal ion, a thermodynamically favorable arrangement known as the chelate effect.

A wide range of transition metal complexes using ligands derived from substituted benzohydrazides have been synthesized and characterized. Metals such as Cobalt (Co), Nickel (Ni), Copper (Cu), Zinc (Zn), and Vanadium (V) are commonly used. repec.orgresearchgate.netresearchgate.netnih.gov The synthesis typically involves mixing the acylhydrazone ligand with a metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio. researchgate.net

Characterization of these complexes is performed using various spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the C=O and C=N stretching frequencies is indicative of complex formation. repec.org

UV-Vis Spectroscopy: To study the electronic transitions and provide information about the coordination geometry. nih.gov

¹H NMR Spectroscopy: To elucidate the structure of the ligand and its diamagnetic complexes. nih.gov

Single-Crystal X-ray Diffraction: To definitively determine the molecular structure, bond lengths, bond angles, and coordination geometry of the complex in the solid state. researchgate.netresearchgate.netresearchgate.net

Metal Ion (M)Typical Precursor SaltResulting Complex Stoichiometry (Ligand:Metal)Reported Geometry for Similar Ligands
Co(II), Ni(II), Cu(II)MCl₂·nH₂O1:1 or 2:1Octahedral, Square Planar, Tetrahedral repec.orgresearchgate.net
Zn(II), Cd(II), Hg(II)MCl₂1:1Tetrahedral repec.org
Vanadium(V)VO(acac)₂1:1Octahedral researchgate.netnih.gov
Molybdenum(VI)MoO₂(acac)₂1:1Distorted Octahedral researchgate.nettandfonline.com

X-ray crystallography studies on complexes of similar acylhydrazone ligands have revealed diverse coordination geometries. The specific geometry depends on the nature of the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species like solvent molecules or counter-ions. repec.orgresearchgate.net

For instance, with a tridentate (ONO) acylhydrazone ligand derived from a salicylaldehyde, a dioxomolybdenum(VI) complex was found to have a distorted octahedral geometry. The molybdenum atom was coordinated to the phenolate (B1203915) oxygen, imine nitrogen, and enolic oxygen of the ligand, along with two oxo groups and a methanol molecule. researchgate.net In other studies, Co(II), Ni(II), and Cu(II) complexes with bidentate (NO) acylhydrazone ligands have been shown to form octahedral complexes, with the remaining coordination sites occupied by water molecules and chloride ions. repec.org Vanadium(V) complexes also typically exhibit octahedral coordination. researchgate.netnih.gov The investigation of these geometries is crucial for understanding the electronic structure and reactivity of the metal complexes. rsc.org

Further Functionalization at the Benzene (B151609) Ring: Electrophilic Aromatic Substitution

The benzene ring of this compound possesses three substituents that influence the outcome of electrophilic aromatic substitution (EAS) reactions: a methyl group (-CH₃), a bromine atom (-Br), and a hydrazide group (-CONHNH₂). The directing effects of these groups determine the position of substitution for incoming electrophiles.

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

Bromo Group (-Br): A deactivating group that also directs ortho and para.

Hydrazide Group (-CONHNH₂): A deactivating group that directs incoming electrophiles to the meta position. chemicalbook.com

The positions on the ring are numbered starting from the carbon bearing the hydrazide group. Therefore, the methyl group is at C2 and the bromine is at C4. The combined influence of these substituents dictates that the most probable sites for electrophilic attack are the C3 and C5 positions, which are ortho to the activating methyl group and meta to the deactivating hydrazide group. The bromine at C4 also directs to the C3 and C5 positions (ortho to it). The deactivating nature of both the bromo and hydrazide substituents means that forcing conditions may be required for these reactions. chemicalbook.comsavemyexams.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. savemyexams.com While specific literature on the EAS reactions of this compound is scarce, the expected major products can be predicted based on established principles of organic chemistry. quora.comyoutube.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationConc. HNO₃, Conc. H₂SO₄4-Bromo-2-methyl-3-nitrobenzohydrazide and 4-Bromo-2-methyl-5-nitrobenzohydrazide
BrominationBr₂, FeBr₃3,4-Dibromo-2-methylbenzohydrazide and 4,5-Dibromo-2-methylbenzohydrazide
SulfonationFuming H₂SO₄4-Bromo-2-methyl-3-sulfobenzohydrazide and 4-Bromo-2-methyl-5-sulfobenzohydrazide

Reactions Involving the Hydrazide N-N Bond (e.g., Cyclization Reactions)

The hydrazide functional group is a cornerstone for the synthesis of a wide variety of heterocyclic compounds, particularly five-membered rings like oxadiazoles (B1248032) and triazoles. These reactions typically proceed through the formation of an N-acylhydrazone intermediate.

The initial step involves the condensation of this compound with an aldehyde or ketone, usually in a solvent like ethanol with an acid catalyst, to yield the corresponding N'-acylhydrazone. nih.gov These intermediates are stable compounds that can be isolated before undergoing subsequent cyclization.

Scheme 1: General synthesis of N'-acylhydrazones from this compound.

Generated code

These N'-acylhydrazones are versatile precursors for heterocycles. One of the most common transformations is their oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.govscispace.com Various oxidizing agents can effect this transformation, including iodine in the presence of a base like mercuric oxide, or tert-butyl hypoiodite. nih.govscispace.com Dehydrative cyclization of N,N'-diacylhydrazines (formed by reacting the hydrazide with an acyl chloride or anhydride) using reagents like phosphorus oxychloride (POCl₃) or sulfuric acid is another major route to 1,3,4-oxadiazoles. mdpi.comthieme-connect.de

Table 2: Examples of 1,3,4-Oxadiazole Derivatives via Cyclization

Reagent (Aldehyde)Intermediate N'-AcylhydrazoneResulting 1,3,4-Oxadiazole Derivative
BenzaldehydeN'-(Benzylidene)-4-bromo-2-methylbenzohydrazide2-(4-Bromo-2-methylphenyl)-5-phenyl-1,3,4-oxadiazole
4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-4-bromo-2-methylbenzohydrazide2-(4-Bromo-2-methylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
5-Bromo-2-thiophenecarboxaldehydeN'-[(5-Bromo-2-thienyl)methylene]-2-methylbenzohydrazide 2-(4-Bromo-2-methylphenyl)-5-(5-bromo-2-thienyl)-1,3,4-oxadiazole

Furthermore, the hydrazide moiety can be used to construct other heterocyclic systems. For example, reaction with carbon disulfide under basic conditions can lead to 1,3,4-oxadiazole-2-thiones. Reaction with isothiocyanates yields thiosemicarbazide (B42300) intermediates, which can be cyclized to form 1,2,4-triazole-3-thiones. researchgate.netnih.gov Cyclization of hydrazones with reagents like thioglycolic acid can produce thiazolidinone rings. researchgate.net

Reductive and Oxidative Transformations

The hydrazide group and its derivatives can undergo both reduction and oxidation, leading to different classes of compounds.

Reductive Transformations The hydrazide functional group can be reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, converting this compound into (4-bromo-2-methylphenyl)methanamine. The C=N double bond in N'-acylhydrazone derivatives is also susceptible to reduction by agents such as sodium borohydride (B1222165) (NaBH₄), yielding the corresponding N'-substituted hydrazine (B178648).

Oxidative Transformations While the hydrazide itself can be oxidized, this often requires harsh conditions and may lead to cleavage of the N-N bond. For instance, strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the hydrazide back to the parent carboxylic acid, 4-bromo-2-methylbenzoic acid.

However, a more synthetically useful oxidative transformation is the oxidative cyclization of N'-acylhydrazone derivatives, as discussed in the previous section, which is a controlled process that builds molecular complexity. nih.govscispace.com Additionally, benzohydrazide derivatives have been used to form metal complexes that can act as catalysts for oxidation reactions, such as the oxidation of sulfides or alkenes. savemyexams.comresearchgate.net In these cases, the hydrazide ligand facilitates the catalytic cycle of the metal center rather than being consumed in the reaction.

Table 3: Summary of Reductive and Oxidative Reactions

TransformationSubstrateReagent(s)Product
ReductionThis compoundLiAlH₄(4-Bromo-2-methylphenyl)methanamine
ReductionN'-Acylhydrazone derivativeNaBH₄N'-Substituted 4-bromo-2-methylbenzohydrazine
OxidationThis compoundKMnO₄ (harsh conditions)4-Bromo-2-methylbenzoic acid
Oxidative CyclizationN'-Acylhydrazone derivativeI₂/HgO or t-BuOI2,5-Disubstituted-1,3,4-oxadiazole

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar

In Vitro Enzyme Inhibition Studies

Derivatives of 4-bromo-2-methylbenzohydrazide have been identified as potent inhibitors of several key enzymes, demonstrating a broad range of biological activities.

Research has identified that Schiff base derivatives and other analogs of bromo-methylbenzohydrazide can selectively target and inhibit a variety of enzymes. These include enzymes critical for fungal survival, cancer cell proliferation, and metabolic regulation.

Fungal Glucosylceramide (GlcCer) Synthase: A key target identified for acylhydrazone derivatives is the fungal GlcCer synthase, an enzyme essential for sphingolipid metabolism, vesicular trafficking, and cell division in fungi. stonybrook.edu Compounds like N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) show potent and specific inhibition of this fungal enzyme, with high selectivity over the mammalian equivalent, a difference attributed to structural divergences in the respective metabolic pathways.

Mammalian Target of Rapamycin (B549165) (mTOR): Derivatives of 3-bromo-4-methylbenzohydrazide (B1270045) have been identified as inhibitors of mTOR, a critical kinase that regulates cell growth, proliferation, and survival. nih.gov The inhibition of the mTOR pathway by these compounds makes them potential candidates for cancer therapy, particularly for triple-negative breast cancer (TNBC). nih.gov

Urease: Benzohydrazone complexes, such as those derived from 4-bromo-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide, have demonstrated good inhibitory activity against Jack bean urease. researchgate.net Other related N′-arylidenebenzohydrazides have also shown significant urease inhibition. researchgate.net

Carbonic Anhydrases (CA): Benzohydrazide (B10538) derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase isozymes I and II (hCA-I and hCA-II), which are therapeutic targets for various diseases. researchgate.net

α-Glucosidase and α-Amylase: Benzylidene analogs of oleanolic acid incorporating a hydrazide moiety have shown excellent to moderate inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and blood glucose regulation. frontiersin.org Similarly, quinoline-based triazole hybrids with bromo-substitutions have been identified as effective inhibitors of these enzymes. frontiersin.org

Ribonucleotide Reductase (RR): A naphthyl salicyl acyl hydrazone-based inhibitor was found to bind at the catalytic site of human RR (hRR), indicating another potential target for this class of compounds. nih.gov

Kinetic studies have been performed to understand the nature of enzyme inhibition by these compounds. The inhibitory concentration (IC₅₀) values quantify the potency of these derivatives against their target enzymes.

Studies on benzylidene analogs revealed them to be reversible and mixed-type inhibitors against both α-glucosidase and α-amylase. frontiersin.org The potency of various benzohydrazide derivatives against different enzymes is summarized below.

Compound/Derivative ClassTarget EnzymeIC₅₀ ValueReference
Quinoline-based triazole hybridsα-Amylase0.80 µM to 40.20 µM frontiersin.org
Quinoline-based triazole hybridsα-Glucosidase1.20 µM to 43.30 µM frontiersin.org
Benzylidene analog 4i α-Glucosidase0.40 µM frontiersin.org
Benzylidene analog 4o α-Amylase9.59 µM frontiersin.org
2-amino 3-nitro benzohydrazidehCA-I0.030 µM researchgate.net
2-amino 3-nitro benzohydrazidehCA-II0.047 µM researchgate.net
N′-arylidenebenzohydrazidesUrease3.56 µM to 14.08 µM researchgate.net
Copper(II) complex with 4-bromo-benzohydrazone ligandUrease1.38 µmol L⁻¹ researchgate.net

Table 1: In Vitro Enzyme Inhibition Data for Benzohydrazide Derivatives

The molecular mechanisms underlying the observed enzyme inhibition often involve direct interaction with the enzyme's active site or allosteric modulation.

Inhibition of Fungal GlcCer Synthesis: Acylhydrazone derivatives, such as BHBM, selectively disrupt the synthesis of fungal glucosylceramide in a dose-dependent manner. stonybrook.edu This action interferes with sphingolipid metabolism, which is critical for fungal cell integrity and division, and can lead to synergistic antifungal effects when combined with other agents like fluconazole.

Induction of Autophagy and Apoptosis: In cancer cells, derivatives of 3-bromo-4-methylbenzohydrazide act by inhibiting the mTOR pathway. This inhibition leads to the induction of autophagic cell death and apoptosis, thereby suppressing tumor growth and metastasis, as observed in TNBC cell lines. nih.gov

Structure-Activity Relationship (SAR): SAR studies have been instrumental in optimizing the inhibitory activity. For instance, in quinoline-based triazole hybrids targeting α-glucosidase, the activity was enhanced by increasing the electron-withdrawing nature of substituents, with halogens following the order -F > -Cl > -Br. frontiersin.org For antibacterial hydrazones derived from 4-methylbenzohydrazide (B1294431), the presence of bromo-substituent groups was found to increase antibacterial activity. scispace.com Similarly, for antifungal acylhydrazones, extensive SAR studies on hundreds of synthesized compounds have helped in identifying lead compounds with potent activity against pathogenic fungi. stonybrook.edu

Receptor Binding and Modulation Studies (In Vitro and In Silico)

In addition to enzyme inhibition, bromo-methylbenzohydrazide derivatives have been investigated for their ability to bind to and modulate specific cellular receptors.

In vitro binding assays are crucial for characterizing the affinity of a ligand for its receptor. A key parameter derived from these assays is the dissociation constant (K_d), which indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium. nih.gov

A notable study involved the synthesis of a radioiodinated triazole-pyrolidine derivative using 3-bromo-2-methylbenzohydrazide as a precursor. jst.go.jp This radioligand, [¹²⁵I]TPI, was developed to detect the Orexin 2 Receptor (OX₂R), which plays a role in arousal and sleep regulation. In vitro studies using cells expressing OX₂R demonstrated selective binding of the radioligand. A binding saturation assay determined the K_d value of [¹²⁵I]TPI to be 520 nM, indicating a moderate binding affinity for the OX₂R. jst.go.jp This demonstrates the utility of the this compound scaffold in developing selective receptor ligands.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand ligand-receptor interactions and to rationalize the biological activities of novel compounds.

Docking studies have been performed on various benzohydrazide derivatives to elucidate their binding modes with target enzymes.

Carbonic Anhydrase (CA) Isozymes: For benzohydrazide derivatives targeting hCA-I and hCA-II, molecular docking studies were conducted to understand the inhibition mechanism. The compound 3-amino 2-methyl benzohydrazide showed the lowest estimated free binding energies of -6.43 kcal/mol for hCA-I and -6.13 kcal/mol for hCA-II, suggesting favorable interactions within the active sites of these enzymes. researchgate.net

α-Glucosidase and α-Amylase: Simulation docking results have helped to demonstrate the specific interactions between benzylidene analogs and the active sites of α-glucosidase and α-amylase. frontiersin.org

Urease: To rationalize the binding interactions of synthesized motifs with the active pocket of the urease enzyme, molecular docking studies were performed, confirming that the compounds bind within the enzyme's active site. researchgate.net

Other Enzymes: Docking studies of a related sulfonamide compound with α-glucosidase revealed that the bromo phenyl ring made π-alkyl interactions with Arg439 and Arg312 and a π-anion interaction with Asp408. juniperpublishers.com For antifungal acylhydrazones, SAR and quantitative structure–activity relationship (QSAR) analyses have been employed to rationally design and select promising compounds for synthesis and evaluation. stonybrook.edu

Compound/Derivative ClassTarget ProteinPredicted Binding Energy (kcal/mol)Key InteractionsReference
3-amino 2-methyl benzohydrazidehCA-I-6.43Active site binding researchgate.net
3-amino 2-methyl benzohydrazidehCA-II-6.13Active site binding researchgate.net
N-substituted-(4-bromophenyl) derivativeα-GlucosidaseNot specifiedπ-alkyl, π-anion, Hydrogen bond juniperpublishers.com

Table 2: Molecular Docking and Binding Energy Data

In Vitro Cellular Activity Assessments

In vitro studies are fundamental to understanding the biological effects of a compound at the cellular level. For this compound and its derivatives, these assessments have primarily focused on their potential as anticancer and antimicrobial agents.

Cell Line-Based Studies for Cytotoxicity Mechanisms (e.g., Cancer Cell Lines)

Derivatives of bromo-methylbenzohydrazide have been investigated for their cytotoxic effects against various cancer cell lines. A notable study focused on derivatives of 3-bromo-4-methylbenzohydrazide as potential treatments for triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer. nih.govnih.gov The lead compound, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, was identified through pharmacophore-based virtual screening. nih.gov

Subsequent structural modifications led to the development of compound 7c, which demonstrated significant inhibitory activity against TNBC cells. nih.gov This compound was found to induce both autophagic cell death and apoptosis in MDA-MB-231 and MDA-MB-468, two commonly used TNBC cell lines. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight the potency of these derivatives. For instance, compound 7c showed IC50 values of 3.38 ± 1.01 µmol/L in MDA-MB-231 cells and 4.30 ± 1.82 µmol/L in MDA-MB-436 cells. nih.gov

Other related hydrazone derivatives have also been evaluated for their anticancer potential. For example, some have shown cytotoxic effects against human cervical cancer (HeLa), pancreatic cancer (PANC-1), and lung carcinoma (A549) cell lines. researchgate.netnih.gov Interestingly, certain quinoxaline (B1680401) derivatives demonstrated selective cytotoxicity, being more toxic to cancer cells than to normal human hepatocytes (L02 cells). nih.gov

Compound DerivativeCancer Cell LineObserved EffectIC50 Value
Compound 7c (derivative of 3-bromo-4-methylbenzohydrazide)MDA-MB-231 (TNBC)Induces autophagic cell death and apoptosis3.38 ± 1.01 µmol/L nih.gov
Compound 7c (derivative of 3-bromo-4-methylbenzohydrazide)MDA-MB-468 (TNBC)Induces autophagic cell death and apoptosisNot explicitly stated, but showed inhibitory activity nih.gov
Compound 7c (derivative of 3-bromo-4-methylbenzohydrazide)MDA-MB-436 (TNBC)Inhibition of proliferation4.30 ± 1.82 µmol/L nih.gov
Quinoxaline Derivative (QW12)A549 (Lung)Cytotoxicity20.57 μM nih.gov
Quinoxaline Derivative (QW12)PC3 (Prostate)Cytotoxicity10.58–12.67 μM nih.gov
Quinoxaline Derivative (QW12)HCT116 (Colon)Cytotoxicity10.58–12.67 μM nih.gov

Antimicrobial Activity against Pathogenic Microorganisms (in vitro mechanisms)

The hydrazone scaffold is a key feature in many compounds exhibiting antimicrobial properties. Studies on derivatives of 4-methylbenzohydrazide have revealed significant antibacterial and antifungal activities.

In one study, a series of hydrazone compounds derived from 4-methylbenzohydrazide were tested against bacterial strains. scispace.comresearchgate.net The results indicated that the presence of bromo-substituent groups on the benzene (B151609) ring enhanced the antibacterial activity. scispace.comresearchgate.net Specifically, N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide showed the highest activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae when compared to other derivatives in the series. scispace.comresearchgate.net The mechanism of action for similar compounds has been suggested to involve the inhibition of enzymes crucial for bacterial survival, such as GlcN-6-P synthase. bohrium.com

In the realm of antifungal research, derivatives of 2-methylbenzohydrazide (B1293746) have emerged as potent agents. stonybrook.edu A screening of a chemical library identified N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) as a compound that effectively targets the synthesis of fungal glucosylceramide (GlcCer), a sphingolipid essential for fungal cell division that differs from its mammalian counterpart. stonybrook.edunih.gov This selective inhibition makes it a promising target for antifungal drug development. BHBM and its derivatives, such as 4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (D2), were effective in vitro against several pathogenic fungi, including Cryptococcus neoformans. stonybrook.edu These compounds were observed to cause significant changes in fungal cell morphology and led to the accumulation of intracellular vesicles. nih.gov

Compound/DerivativeMicroorganismActivityMechanism/Observation
N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazideStaphylococcus aureus, Escherichia coli, Klebsiella pneumoniaeAntibacterialHighest activity in its series, likely due to bromo-substituents. scispace.comresearchgate.net
N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM)Pathogenic Fungi (e.g., Cryptococcus neoformans)AntifungalInhibits fungal glucosylceramide (GlcCer) synthesis. stonybrook.edunih.gov
4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (D2)Pathogenic FungiAntifungalDerivative of BHBM with high fungicidal activity and selectivity. stonybrook.edu

Elucidation of Cellular Pathways Affected by the Compound

The biological activity of this compound derivatives is intrinsically linked to their interaction with specific cellular pathways. In cancer cells, a primary target that has been identified is the mammalian target of rapamycin (mTOR) pathway. nih.govnih.gov The mTOR protein is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. researchgate.net

Derivatives of 3-bromo-4-methylbenzohydrazide have been identified as inhibitors of mTOR. nih.gov By blocking the mTOR signaling pathway, these compounds can trigger autophagy, a cellular process involving the degradation of cellular components, which can ultimately lead to programmed cell death (apoptosis). nih.govresearchgate.net Specifically, compound 7c was shown to inhibit mTOR with an IC50 of 0.304 µmol/L, leading to the induction of autophagic cell death in TNBC cells. nih.gov This inhibition disrupts protein synthesis and nutrient metabolism, which are critical for tumor growth and metastasis. nih.gov

In fungi, the primary pathway affected by compounds like BHBM is the sphingolipid biosynthesis pathway, specifically the synthesis of glucosylceramide (GlcCer). stonybrook.edunih.gov Analysis of fungal mutants resistant to BHBM revealed that proteins involved in vesicular transport and cell cycle progression were targeted by the compound, further elucidating its mechanism of action. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their biological potency and selectivity. These studies involve making systematic structural modifications to a molecule and assessing how these changes affect its biological activity.

Correlating Structural Modifications with Biological Potency

For the bromo-methylbenzohydrazide scaffold, several SAR studies have provided valuable insights.

Antimicrobial Activity: In a series of hydrazone compounds derived from 4-methylbenzohydrazide, a clear correlation was found between halogen substitution and antibacterial potency. The study demonstrated that the inclusion of bromine atoms in the benzene ring of the benzaldehyde (B42025) moiety significantly increased the antibacterial activity against the tested strains. scispace.com The compound N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide, featuring two bromine substituents, was the most active in the series. scispace.comresearchgate.net

For antifungal agents targeting GlcCer synthesis, SAR studies on N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) and its derivatives have been extensive. stonybrook.edu Research has shown that the salicylaldehyde-hydrazone moiety is critical. Modifications to this core structure, such as the addition of further bromine atoms, led to compounds like 4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (D2), which exhibited high fungicidal activity and a strong selectivity index. stonybrook.edu Further synthesis and testing of a large library of these acylhydrazones allowed for a detailed exploration of the SAR, resulting in the identification of multiple potent antifungal compounds. stonybrook.edu

Anticancer Activity: In the development of mTOR inhibitors for TNBC, the lead compound 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide underwent rational structural modifications. nih.gov This process of optimization, guided by SAR, led to the synthesis of compound 7c, which showed superior inhibitory activity against both TNBC cells and the mTOR enzyme itself. nih.gov This highlights how targeted chemical changes can significantly enhance the therapeutic potential of a lead compound.

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For this class of compounds, two key pharmacophoric scaffolds have been identified:

N-Acyl Hydrazone (NAH) Scaffold: The -C(=O)NHN=CH- moiety is a central feature and is considered a "privileged" pharmacophore in medicinal chemistry. preprints.org It consists of an amide and an imine group, providing hydrogen bond donors and acceptors that can interact with biological targets. preprints.org This scaffold is present in a wide range of biologically active molecules, including those with antimicrobial and anticancer effects. preprints.org

Salicylaldehyde-Hydrazone Moiety: For the antifungal derivatives of 2-methylbenzohydrazide, the combination of a salicylaldehyde (B1680747) (a 2-hydroxy-substituted benzaldehyde) with the hydrazone linker is a critical pharmacophoric feature. This specific arrangement is believed to be responsible for the selective inhibition of fungal GlcCer synthesis. stonybrook.edu SAR studies have focused on substitutions on both the salicylaldehyde and the benzohydrazide rings to fine-tune activity. stonybrook.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and providing insights into the mechanism of action at a molecular level. mdpi.com In the context of this compound and its analogs, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. lkouniv.ac.in These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. By correlating these descriptors with the biological activity of a series of compounds, a statistically significant model can be generated. openbioinformaticsjournal.com

A study on a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides revealed that their antimicrobial activity could be effectively modeled using a combination of electronic and topological parameters. nih.gov Specifically, the total energy (Te), a quantum chemical descriptor, and topological indices such as the valence zero-order molecular connectivity index ((0)χ(v)) and the Wiener index (W) were found to be crucial in describing the antimicrobial action. nih.gov

The general equation for such a QSAR model can be represented as:

Biological Activity = f (Descriptor 1, Descriptor 2, ... , Descriptor n)

For the antimicrobial activity of bromo-benzohydrazide derivatives, a multiparametric QSAR model was developed. The statistical quality of the model is typically assessed by parameters such as the correlation coefficient (r), the square of the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value. A high r² value indicates a good correlation between the descriptors and the biological activity, while a high q² value suggests good predictive ability of the model.

The following table summarizes the key descriptors and statistical parameters from a representative QSAR model for the antimicrobial activity of bromo-benzohydrazide derivatives.

Model Descriptors F-test Significance
AntimicrobialTotal Energy (Te), Valence zero-order molecular connectivity index ((0)χ(v)), Wiener index (W)> 0.8> 0.6HighStatistically Significant
AnticancerTopological and electronic parameters> 0.8> 0.6HighStatistically Significant

This table is a representative example based on published QSAR studies of bromo-benzohydrazide derivatives. nih.govresearchgate.net

The insights gained from these QSAR models are invaluable for the rational design of new and more potent derivatives of this compound. For instance, the models can predict how modifications to the chemical structure, such as the introduction or substitution of different functional groups, would likely affect the biological activity. By understanding the contribution of various molecular properties, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug development process.

Potential Research Applications Beyond Direct Biological Activity

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the bromo, methyl, and hydrazide functional groups makes 4-Bromo-2-methylbenzohydrazide a valuable intermediate in the multistep synthesis of complex organic molecules. The hydrazide group serves as a versatile handle for constructing nitrogen-containing structures, while the brominated phenyl ring is primed for a variety of cross-coupling reactions, allowing for the introduction of molecular complexity.

Benzohydrazides are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The hydrazide functional group (-CONHNH₂) is particularly reactive and can undergo cyclization reactions with various electrophiles to form stable ring systems. By analogy with related bromo-substituted benzothiadiazoles, which are important precursors for dyes and photovoltaic materials, this compound can be used to generate novel heterocyclic systems. mdpi.com

The compound can be envisioned as a key starting material for synthesizing five-membered heterocycles such as:

1,3,4-Oxadiazoles: By reacting with carboxylic acids or their derivatives.

1,3,4-Thiadiazoles: Through reactions with thionating agents.

Pyrazoles: Via condensation with 1,3-dicarbonyl compounds.

These heterocyclic cores are prevalent in medicinal chemistry and materials science, making the compound a crucial building block. researchgate.net The bromine atom on the aromatic ring further enhances its utility, serving as a reactive site for palladium-catalyzed cross-coupling reactions like Suzuki or Stille reactions, enabling the attachment of various aryl or heteroaryl substituents. nih.gov

The structural motifs present in this compound are relevant to the synthesis of pharmaceutical drugs. Its precursor, 4-bromo-2-methylbenzaldehyde (B1282862), is considered an essential building block for creating active pharmaceutical ingredients (APIs). nbinno.com Similarly, related bromo-chloro-phenyl based compounds are used as intermediates for drugs like dapagliflozin. google.com

The compound's architecture allows for its incorporation into larger, more complex molecules with potential therapeutic value. The presence of the bromine atom is particularly significant, as halogenated compounds often exhibit enhanced biological properties. nih.gov The ability to use the bromo-substituent for late-stage functionalization offers a powerful strategy in drug discovery for creating analogues and optimizing lead compounds.

Ligand Design in Catalysis and Coordination Chemistry

The hydrazide moiety of this compound contains nitrogen and oxygen donor atoms, making it an excellent candidate for acting as a ligand that can coordinate with various metal ions. The resulting metal complexes have potential applications in catalysis.

By forming complexes with transition metals such as copper, palladium, rhodium, or chromium, this compound can be integral to the development of new catalytic systems. researchgate.netresearchgate.net The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom and the electron-donating methyl group, can tune the reactivity and stability of the metal center. These novel catalysts could be explored for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The design of ligands is a critical strategy for enhancing catalyst stability and efficiency in chemical processes. uni-wuerzburg.de

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical development. hbni.ac.in There is potential for this compound to be utilized in this field. It could be derivatized with a chiral auxiliary to create a chiral ligand. When complexed with a metal, this ligand could facilitate enantioselective transformations. Bifunctional organocatalysts, which often contain amide or urea (B33335) functionalities, have been successfully applied to the asymmetric synthesis of axially chiral benzamides, demonstrating the potential of related structures in stereoselective reactions. nih.gov The development of enzymatic strategies and novel catalysts for asymmetric synthesis is a rapidly advancing field where new building blocks are of high importance. nih.govrsc.org

Building Block for Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of the hydrazide group to form strong and directional hydrogen bonds makes this compound a promising building block for constructing ordered supramolecular assemblies.

Crystal structure analyses of related benzohydrazide (B10538) derivatives reveal the formation of extensive hydrogen-bonding networks. nih.gov For instance, molecules can be linked through N—H···O hydrogen bonds to form one-dimensional chains or more complex two-dimensional networks. researchgate.netnih.gov It is anticipated that this compound would exhibit similar behavior, self-assembling into predictable patterns in the solid state.

Furthermore, the bromine atom can participate in halogen bonding, another important non-covalent interaction that can be used to direct the formation of specific supramolecular architectures. The interplay of hydrogen bonding and halogen bonding could lead to the rational design of novel crystalline materials with tailored properties, such as porous organic frameworks or liquid crystals. The use of brominated precursors is also a key strategy in creating materials for optoelectronics. mdpi.com

Design of Molecular Sensors and Probes

While direct research into the application of this compound as a molecular sensor or probe is not extensively documented, the inherent chemical characteristics of its structure suggest a strong potential for such applications. Benzohydrazide derivatives are recognized for their ability to act as versatile ligands, capable of chelating with various metal ions. This chelating ability is a cornerstone for the design of chemosensors.

The hydrazide functional group (-CONHNH2) in this compound provides donor atoms (nitrogen and oxygen) that can coordinate with metal cations. Upon condensation with aldehydes or ketones, it readily forms hydrazone derivatives (R-C=N-NH-C=O-R'). These derivatives often exhibit photophysical properties, such as fluorescence, that are sensitive to their environment. The binding of a specific analyte, like a metal ion, to the hydrazone can induce a noticeable change in its absorption or emission spectrum, forming the basis of a colorimetric or fluorescent sensor.

The substituents on the phenyl ring—the bromine atom and the methyl group—can modulate the electronic properties and steric environment of the molecule. These modifications can fine-tune the selectivity and sensitivity of the potential sensor for a particular target analyte. For instance, the electron-withdrawing nature of the bromine atom can influence the acidity of the N-H proton and the electron density on the donor atoms, thereby affecting the binding affinity towards different metal ions. Future research could focus on synthesizing hydrazone derivatives of this compound and screening them against various cations and anions to develop novel, selective molecular sensors.

Exploration in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property crucial for technologies like optical switching, frequency conversion, and optical data storage. Organic molecules, particularly those with donor-acceptor systems and extensive π-conjugation, are promising candidates for NLO applications.

Research into derivatives of this compound has shown significant potential in this field. For example, the Schiff base derivative, (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide, has been studied for its third-order NLO properties. researchgate.net The Z-scan technique revealed that this compound exhibits self-defocusing characteristics and possesses a significant third-order nonlinear optical susceptibility (χ(3)) of 3.65 x 10⁻⁶ esu. researchgate.net This high value is attributed to the presence of π-electrons, which facilitate charge transfer from donor to acceptor parts of the molecule, making it highly polarizable by an external electric field. researchgate.net

The presence of a bromine atom is particularly noteworthy. Studies have shown that incorporating bromine into organic conjugated compounds can enhance their NLO properties. rsc.org The bromo group can improve the molecular first-order hyperpolarizability (β), a measure of the NLO response at the molecular level, and can also help in achieving an acentric crystal structure, which is often a prerequisite for second-harmonic generation (SHG). rsc.org Therefore, the this compound scaffold is a promising platform for designing new materials with enhanced NLO characteristics suitable for optoelectronic devices. researchgate.net

Below is a data table summarizing the NLO properties of a derivative of 4-bromobenzohydrazide.

PropertyValueReference
Nonlinear Refractive Index (n₂)3.04 x 10⁻⁹ cm²/W researchgate.net
Nonlinear Absorption Coefficient (β)2.70 x 10⁻⁴ cm/W researchgate.net
Third-order NLO Susceptibility (χ⁽³⁾)3.65 x 10⁻⁶ esu researchgate.net

Engineering of Self-Assembled Structures

The engineering of molecules that can spontaneously organize into well-defined, ordered structures—a process known as self-assembly—is a fundamental goal in materials science and nanotechnology. The ability of this compound to form such supramolecular structures is rooted in its capacity for directional intermolecular interactions, primarily hydrogen bonding.

The benzohydrazide moiety contains both a hydrogen bond donor (the N-H group) and acceptors (the C=O oxygen and the terminal NH2 nitrogen). This combination facilitates the formation of robust and directional hydrogen bonds. Crystal structure analyses of closely related bromo-substituted benzohydrazide derivatives consistently reveal the formation of extensive supramolecular networks. nih.govresearchgate.net

For instance, in the crystal structure of (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide, molecules are linked via intermolecular N—H⋯O hydrogen bonds, creating one-dimensional chains. nih.gov Similarly, the crystal structure of N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide also shows molecules linked by N—H⋯O hydrogen bonds into chains. nih.gov Beyond simple chains, other interactions such as C-H···π, π-π stacking, and halogen bonding (C-H···Br) can link these primary structures into more complex two-dimensional sheets or three-dimensional frameworks. researchgate.netnih.gov

These non-covalent interactions are predictable and directional, allowing for the rational design of crystal structures with specific topologies and properties. By modifying the substituents on the aromatic rings, researchers can systematically alter the steric and electronic properties to guide the self-assembly process. The this compound molecule, with its key functional groups, is thus an excellent building block for crystal engineering, enabling the construction of novel materials with tailored architectures for applications ranging from porous materials to organic electronics. researchgate.netlandsbokasafn.is

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Structural Diversity

The future development of 4-Bromo-2-methylbenzohydrazide as a lead compound hinges on the ability to generate a wide array of derivatives. The bromine atom at the 4-position is a key functional handle for diversification. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at this position. For instance, Suzuki coupling could be employed to introduce various aryl and heteroaryl groups, significantly expanding the structural landscape of potential drug candidates.

Furthermore, the hydrazide functional group (-CONHNH₂) is highly reactive and can be readily converted into a variety of other functionalities. Condensation reactions with aldehydes and ketones can produce a library of hydrazone derivatives. derpharmachemica.comimpactfactor.org These hydrazones are known to possess a wide range of biological activities. impactfactor.org The exploration of chemoenzymatic methods, which utilize enzymes as catalysts, could also lead to the synthesis of novel derivatives with high selectivity and under mild reaction conditions, offering a green alternative to traditional synthetic methods.

Synthetic Strategy Reactants/Catalysts Potential Derivatives Key Advantage
Suzuki CouplingAryl boronic acids, Palladium catalystBi-aryl and heteroaryl derivativesCreation of complex molecular architectures
Heck ReactionAlkenes, Palladium catalystAlkenyl-substituted derivativesIntroduction of unsaturated moieties
Hydrazone FormationAldehydes, KetonesSchiff bases (Hydrazones)Simple reaction, diverse products
Chemoenzymatic SynthesisEnzymes (e.g., lipases)Enantiomerically pure derivativesHigh selectivity and sustainability

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish a mathematical correlation between the structural features of a series of derivatives and their biological activity. ijcrt.org This allows for the prediction of the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular docking simulations can provide insights into how these molecules might bind to specific biological targets, such as enzymes or receptors. pensoft.netresearchgate.net By predicting the binding mode and affinity, researchers can rationally design derivatives with improved potency and selectivity. rsc.org Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the molecules, such as their reactivity and stability, further guiding the design process.

Exploration of New Biological Targets and Mechanisms of Action

The benzohydrazide (B10538) core is a known pharmacophore present in a number of biologically active compounds. pensoft.netthepharmajournal.com Derivatives of similar structures have shown promise as inhibitors of various enzymes, making this an important area of future research for this compound. For example, related hydrazone compounds have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. rsc.orgnih.gov Other potential targets include epidermal growth factor receptor (EGFR) kinase, which is implicated in cancer, as well as microbial enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR), suggesting potential antibacterial applications. nih.govnih.gov

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Once a lead compound with promising activity is identified, further studies will be necessary to elucidate its mechanism of action. Understanding how the compound interacts with its target at a molecular level is crucial for its development as a therapeutic agent. The presence of the bromine atom could also be exploited for mechanistic studies, for example, in understanding metabolic pathways. rsc.org

Potential Biological Target Therapeutic Area Rationale for Investigation
Acetylcholinesterase (AChE)Alzheimer's DiseaseBenzohydrazide derivatives have shown inhibitory activity. rsc.org
Epidermal Growth Factor Receptor (EGFR)CancerRelated compounds have demonstrated potent EGFR inhibition. nih.govmdpi.com
Dihydrofolate Reductase (DHFR)Infectious DiseasesA key enzyme in bacteria, making it a target for antibiotics. nih.gov
Monoamine Oxidase B (MAO-B)Neurological DisordersA target for antidepressants and neuroprotective agents. pensoft.net

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all the starting materials, are highly efficient for generating molecular complexity. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Integrating the this compound scaffold into MCR methodologies could rapidly generate large libraries of diverse compounds.

For example, the Ugi and Passerini reactions are powerful MCRs used to synthesize peptide-like structures and α-acyloxy amides, respectively. organic-chemistry.orgchemistnotes.comnih.gov While benzohydrazides are not typical starting materials for these reactions, their precursor, hydrazine (B178648), is. mdpi.com Strategies could be developed to either incorporate the 4-Bromo-2-methylbenzoyl moiety as the "acid component" in a modified Ugi or Passerini reaction or to use MCRs to build complex scaffolds that can then be functionalized with the this compound unit. This approach would be a highly efficient way to explore new chemical space around this core structure.

Design of Hybrid Molecules with Enhanced or Multifunctional Properties

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule. nih.gov This can lead to hybrid compounds with improved affinity, better selectivity, or even dual-targeting capabilities, which can be advantageous in treating complex diseases like cancer or neurodegenerative disorders.

The this compound scaffold could serve as an excellent anchor for creating such hybrid molecules. For instance, it could be linked to other known bioactive moieties, such as adamantane (known for antiviral and other activities) or dihydropyrazole (anticancer and antimicrobial properties), to create novel conjugates. nih.govnih.gov The design of these hybrid molecules would require careful consideration of the linker used to connect the two pharmacophores to ensure that both parts of the molecule can adopt the correct conformation to interact with their respective targets.

Sustainable and Eco-Friendly Synthetic Methodologies for its Production

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research should focus on developing sustainable and eco-friendly methods for the production of this compound and its derivatives. This includes the use of greener solvents, such as replacing strong mineral acids with weaker organic acids like acetic acid in condensation reactions. orientjchem.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. pensoft.netresearchgate.net Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a key goal. For example, using recyclable, metal-free oxidizing agents like Bobbitt's salt for certain transformations offers a more sustainable alternative to traditional methods. organic-chemistry.orgodu.eduacs.orgodu.edu Biocatalysis, as mentioned earlier, also falls under the umbrella of green chemistry and should be explored for the synthesis of these compounds.

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-methylbenzohydrazide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of 4-bromo-2-methylbenzoic acid derivatives with hydrazine. Key steps include:

  • Esterification: Conversion of the carboxylic acid to its methyl ester using thionyl chloride or H₂SO₄/MeOH.
  • Hydrazide Formation: Reaction with excess hydrazine hydrate (80–100°C, 4–6 hrs) to yield the hydrazide .
    Critical parameters:
    • Molar ratios: Excess hydrazine (≥2 eq.) ensures complete conversion.
    • Temperature control: Avoid side reactions (e.g., decomposition) by maintaining <100°C.
    • Solvent selection: Ethanol or methanol is preferred for solubility and safety.
      Yield optimization often requires purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Hydrazide NH₂ protons: Two singlet peaks near δ 4.5–5.5 ppm (exchange with D₂O confirms assignment).
    • Aromatic protons: Distinct splitting patterns due to bromine’s deshielding effect (e.g., para-substituted Br at δ 7.2–7.8 ppm) .
  • IR Spectroscopy:
    • N–H stretches: Bands at ~3300 cm⁻¹ (hydrazide NH₂).
    • C=O stretch: Strong absorption near 1650–1680 cm⁻¹ (amide I band) .
  • Mass Spectrometry (HRMS):
    • Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₈H₈BrN₂O: calc. 227.9845) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of hydrazine vapors or brominated byproducts .
  • First Aid:
    • Eye exposure: Flush with water for 15 mins; consult ophthalmologist.
    • Skin contact: Wash with soap/water; remove contaminated clothing .
  • Waste disposal: Neutralize hydrazine residues with bleach (NaOCl) before disposal .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) model:

  • Electron density distribution: Identify nucleophilic (hydrazide NH₂) and electrophilic (aromatic Br) sites .
  • Frontier molecular orbitals (HOMO/LUMO): Predict reactivity trends (e.g., HOMO localization on the hydrazide group suggests susceptibility to electrophilic attack) .
  • Solvent effects: Incorporate polarizable continuum models (PCM) to simulate reaction environments (e.g., ethanol vs. DMSO) .
    Validation via experimental UV-Vis spectroscopy or cyclic voltammetry is recommended to confirm computational findings.

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer: Common issues include:

  • Disorder in crystal lattices: Refine using SHELXL (e.g., PART and SUMP instructions to model split positions) .
  • Twinned crystals: Apply twin law matrices (e.g., HKLF5 format in SHELX) and compare R-factors for alternative solutions .
  • Complementary techniques: Pair X-ray diffraction with solid-state NMR or FT-IR to validate hydrogen-bonding networks .

Q. How can multi-step syntheses involving this compound be optimized to suppress side reactions?

Methodological Answer:

  • Protecting groups: Temporarily block reactive sites (e.g., acetylating the hydrazide NH₂ before bromination) .
  • Catalysis: Use Pd(0) catalysts for Suzuki couplings to functionalize the aryl bromide without degrading the hydrazide .
  • In-situ monitoring: Employ LC-MS or TLC (silica, UV-active spots) to track intermediate formation and adjust reaction times .

Data Contradiction Analysis

Example: Discrepancies in reported melting points (e.g., 168°C vs. 172°C for similar bromobenzohydrazides ).
Resolution:

  • Purity assessment: Compare elemental analysis (C, H, N %) and HPLC traces.
  • Polymorphism screening: Conduct differential scanning calorimetry (DSC) to detect multiple crystalline forms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.